molecular formula C16H14ClNO2S B12188879 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone

Cat. No.: B12188879
M. Wt: 319.8 g/mol
InChI Key: HQRJRVWVPQUNOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone typically involves the following steps:

  • Formation of the Chlorophenoxy Intermediate: : The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. This reaction yields 4-chlorophenoxyacetic acid ethyl ester.

  • Cyclization to Benzothiazine: : The next step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. This reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid.

  • Formation of the Final Product: : The final step involves the condensation of the benzothiazine intermediate with 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine. This reaction yields this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzothiazine derivatives.

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazine derivatives

    Substitution: Substituted chlorophenoxy derivatives

Scientific Research Applications

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanol
  • 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Uniqueness

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is unique due to its specific combination of the chlorophenoxy and benzothiazine moieties

Properties

Molecular Formula

C16H14ClNO2S

Molecular Weight

319.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C16H14ClNO2S/c17-12-5-7-13(8-6-12)20-11-16(19)18-9-10-21-15-4-2-1-3-14(15)18/h1-8H,9-11H2

InChI Key

HQRJRVWVPQUNOV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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